Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methylsulfanyl group, and a phenyl group attached to a dihydropyridine ring
Preparation Methods
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the cyano group to an amine group using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases such as hypertension and angina.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While these compounds share a similar core structure, the presence of different substituents on the dihydropyridine ring imparts unique pharmacological properties. For example:
Nifedipine: Lacks the cyano and methylsulfanyl groups, leading to different pharmacokinetic and pharmacodynamic profiles.
Amlodipine: Contains a bulky amine group, which enhances its binding affinity and duration of action.
Felodipine: Features a fluorine atom, which increases its metabolic stability.
These differences highlight the importance of structural modifications in optimizing the therapeutic potential of dihydropyridine derivatives.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-3-27-22(26)19-18(15-11-7-8-12-17(15)23)16(13-24)21(28-2)25-20(19)14-9-5-4-6-10-14/h4-12,18,25H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHNIUPCRQTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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